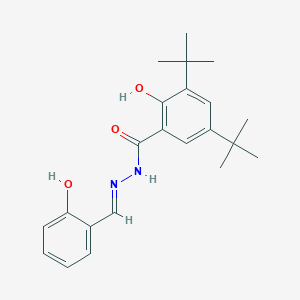
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (DBHB) is a hydrazide derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Applications De Recherche Scientifique
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been studied for its applications in materials science, such as its use as a corrosion inhibitor and as a dye for textiles. It has also been investigated for its potential to remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to be related to its antioxidant properties. 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to have a low toxicity and is well tolerated in animal studies. It has been shown to have a protective effect against oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Orientations Futures
There are several potential future directions for the study of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on its potential as a corrosion inhibitor for metal surfaces. Additionally, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide could be further investigated for its potential to remove heavy metals from contaminated water. Further studies are needed to fully understand the mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide and to optimize its properties for various applications.
Méthodes De Synthèse
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Propriétés
IUPAC Name |
3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKARUWPFIBLG-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di-tert-butyl-2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)
![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)